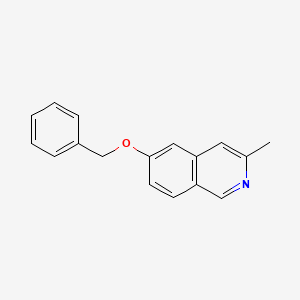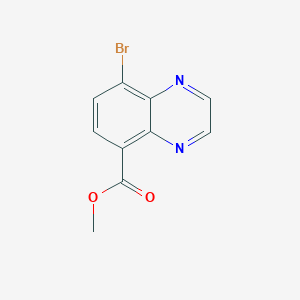
Methyl 8-bromoquinoxaline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromoquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-bromoquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 8-bromoquinoxaline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-bromoquinoxaline-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl 8-bromoquinoxaline-5-carboxylate can be compared with other similar compounds, such as:
Methyl 8-bromoquinoxaline-6-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and carboxylate group.
Quinoxaline Derivatives: Other quinoxaline derivatives, such as those with different substituents on the quinoxaline ring, can have varying biological and chemical properties.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
methyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-7(11)9-8(6)12-4-5-13-9/h2-5H,1H3 |
Clave InChI |
RLLBYBPZVUBBIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


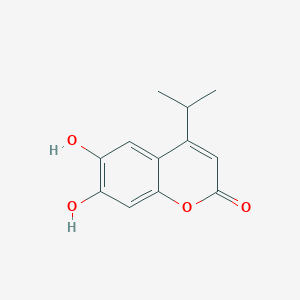

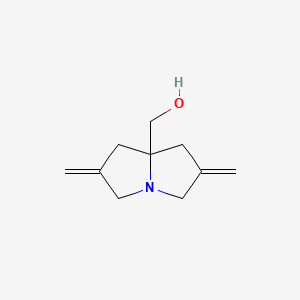
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
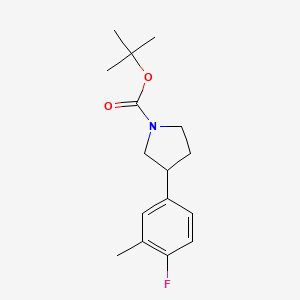
![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
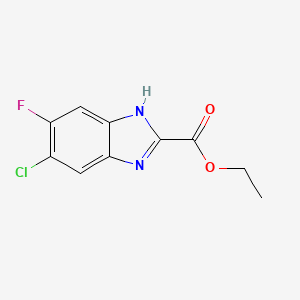
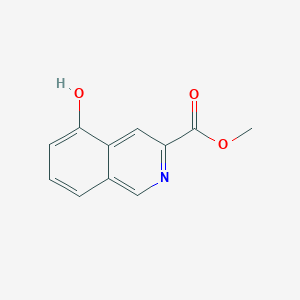
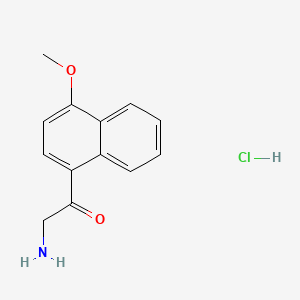
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
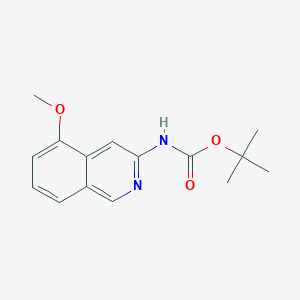
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
